An In-depth Technical Guide to the Physical Properties of Fluoro-Methylsulfonylanilines, with a Focus on the Isomer 5-Fluoro-2-methylsulfonylaniline
An In-depth Technical Guide to the Physical Properties of Fluoro-Methylsulfonylanilines, with a Focus on the Isomer 5-Fluoro-2-methylsulfonylaniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Isomeric Scarcity
In the realm of fine chemical synthesis and drug discovery, the precise characterization of molecular isomers is paramount. The positional arrangement of functional groups on an aromatic ring can dramatically alter a compound's physicochemical properties, thereby influencing its reactivity, bioavailability, and safety profile. This guide addresses the physical properties of 5-Fluoro-2-methylsulfonylaniline, a compound of interest in medicinal chemistry.
It is crucial to state at the outset that a comprehensive search of the scientific literature and chemical databases reveals a significant lack of experimentally determined physical property data specifically for the 5-Fluoro-2-methylsulfonylaniline isomer. This scarcity is not uncommon for novel or less-studied compounds.
Therefore, this guide adopts a dual strategy. Firstly, it provides a thorough compilation of available data for closely related isomers, namely 3-Fluoro-4-(methylsulfonyl)aniline and 2-Fluoro-5-(methylsulfonyl)aniline, alongside the potential precursor, 5-Fluoro-2-methylaniline. By presenting this information, we aim to provide a valuable comparative dataset for researchers working with this class of compounds.
Secondly, this document will delve into the theoretical underpinnings of how the specific placement of the fluoro and methylsulfonyl groups is expected to influence the physical properties of the aniline scaffold. This predictive analysis, grounded in established principles of physical organic chemistry, will offer a scientifically reasoned estimation of the properties of 5-Fluoro-2-methylsulfonylaniline.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in understanding a compound's physical properties is a thorough analysis of its molecular structure. The interplay of the electron-donating amino group, the electron-withdrawing and polar methylsulfonyl group, and the electronegative fluorine atom dictates the molecule's overall polarity, potential for intermolecular interactions, and consequently, its bulk physical properties.
Table 1: Molecular and Computed Properties of 5-Fluoro-2-methylsulfonylaniline and Related Isomers
| Property | 5-Fluoro-2-methylsulfonylaniline (Predicted) | 3-Fluoro-4-(methylsulfonyl)aniline[1] | 2-Fluoro-5-(methylsulfonyl)aniline | 5-Fluoro-2-methylaniline[2] |
| CAS Number | Not Available | 252561-34-5[1] | 387358-51-2 | 367-29-3[2] |
| Molecular Formula | C₇H₈FNO₂S | C₇H₈FNO₂S[1] | C₇H₈FNO₂S | C₇H₈FN[2] |
| Molecular Weight | 189.21 g/mol | 189.21 g/mol [1] | 189.21 g/mol | 125.15 g/mol [2] |
| Appearance | Likely a crystalline solid | Not specified | Not specified | Crystalline Solid or Liquid[3] |
| Melting Point (°C) | Estimated >100 | Not Available | Not Available | 36[2] |
| Boiling Point (°C) | High, likely with decomposition | Not Available | Not Available | 83 at 14 mmHg[2] |
| Solubility | Predicted low solubility in water, soluble in polar organic solvents | Predicted low solubility in water | Predicted low solubility in water | Insoluble in water[2] |
| pKa (predicted) | < 3.44 | Not Available | Not Available | 3.44 ± 0.10[3] |
| LogP (predicted) | > 0.6 | 0.6[1] | Not Available | 1.716 |
The Influence of Isomeric Position on Physical Properties
The arrangement of the fluoro and methylsulfonyl substituents relative to the amino group is critical in determining the physical properties of the molecule.
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Melting Point: The melting point is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. For 5-Fluoro-2-methylsulfonylaniline, the bulky methylsulfonyl group ortho to the amino group may introduce steric hindrance, potentially disrupting crystal packing compared to a para-substituted isomer. However, the strong dipole-dipole interactions from the sulfonyl group and hydrogen bonding from the amine group would contribute to a relatively high melting point, likely exceeding that of its precursor, 5-Fluoro-2-methylaniline (36 °C)[2]. The presence of both strong hydrogen bond donors (-NH₂) and acceptors (-SO₂) would facilitate strong intermolecular hydrogen bonding, leading to a higher melting point.
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Boiling Point: The boiling point is primarily determined by intermolecular forces. The high polarity imparted by the methylsulfonyl group and the potential for hydrogen bonding from the aniline moiety suggest a high boiling point for 5-Fluoro-2-methylsulfonylaniline. It is likely that this compound would decompose before reaching its boiling point at atmospheric pressure.
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Solubility: The "like dissolves like" principle is key here. The aniline ring provides lipophilic character, while the amino and methylsulfonyl groups introduce polarity and hydrogen bonding capabilities. The overall solubility in water is expected to be low due to the dominance of the aromatic ring. However, it is predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, which can engage in hydrogen bonding and dipole-dipole interactions.
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Acidity/Basicity (pKa): The amino group of aniline is weakly basic. The presence of the strongly electron-withdrawing methylsulfonyl group, particularly in the ortho position, is expected to significantly decrease the basicity of the amino group in 5-Fluoro-2-methylsulfonylaniline. The pKa is therefore predicted to be lower than that of 5-Fluoro-2-methylaniline (predicted pKa 3.44)[3].
Experimental Protocols for Physicochemical Characterization
For researchers who synthesize 5-Fluoro-2-methylsulfonylaniline, the following are generalized protocols for the determination of its key physical properties.
Melting Point Determination (Capillary Method)
This standard technique provides a sharp melting range for a pure crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if the sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the synthesized 5-Fluoro-2-methylsulfonylaniline is a dry, finely powdered solid. If necessary, gently grind the crystals in a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample (2-3 mm in height).
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Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Recording the Melting Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative assessment of solubility in various solvents is a fundamental physical property.
Apparatus:
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Small test tubes or vials
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Spatula
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Vortex mixer
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A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
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Sample Addition: Add a small, accurately weighed amount of 5-Fluoro-2-methylsulfonylaniline (e.g., 1-5 mg) to a test tube.
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Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
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Mixing: Vigorously mix the contents using a vortex mixer for at least one minute.
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Observation: Visually inspect the mixture for any undissolved solid.
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Classification: Classify the solubility as:
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Soluble: No visible solid particles.
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Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
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Insoluble: The solid appears largely unchanged.
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Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic and Analytical Characterization
While not strictly "physical properties" in the same vein as melting or boiling points, spectroscopic data are intrinsic characteristics of a molecule and are vital for its identification and confirmation of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be complex due to the splitting patterns of the aromatic protons influenced by both the fluorine and the other substituents. The chemical shifts of the amino protons would be informative.
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¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF).
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¹⁹F NMR: This would show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), and C-F stretching vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.
Safety and Handling of Fluoro-Methylsulfonylaniline Derivatives
Given the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-2-methylsulfonylaniline, it is imperative to handle this compound with the utmost caution, assuming it possesses hazards similar to or greater than its known isomers.
General Hazards of Related Compounds:
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Acute Toxicity: Isomers such as 2-Fluoro-3-(methylsulfonyl)aniline are classified as harmful if swallowed (H302), in contact with skin (H312 - for some isomers), or if inhaled (H332 - for some isomers)[4].
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Skin and Eye Irritation: Many related anilines cause skin irritation (H315) and serious eye irritation (H319)[4].
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Respiratory Irritation: May cause respiratory irritation (H335)[4].
Recommended Handling Procedures:
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Engineering Controls: Work in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[5]. Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
Conclusion and Future Directions
While the specific physical properties of 5-Fluoro-2-methylsulfonylaniline remain to be experimentally determined, this guide provides a robust framework for researchers in the field. By presenting data on related isomers and discussing the expected influence of its unique substitution pattern, we offer a scientifically grounded starting point for its study. The experimental protocols detailed herein provide a clear path for the characterization of this and other novel compounds.
It is our hope that this guide will not only serve as a valuable resource but also stimulate further research into this and other under-characterized isomers, ultimately contributing to the broader landscape of medicinal and materials chemistry.
References
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PubChem. (n.d.). 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC). Retrieved February 2, 2026, from [Link]
